Sibiromycin
Overview
Description
Sibiromycin is an antitumor antibiotic with the molecular formula C24H33N3O7 . It is produced by the bacterium Streptosporangium sibiricum . This compound belongs to the class of pyrrolobenzodiazepines, which are known for their DNA-binding properties and significant antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sibiromycin is typically isolated from the fermentation broth of Streptosporangium sibiricum . The broth undergoes a series of extractions and purifications to isolate the compound. A modified protocol described by Brazhnikova et al. involves extracting the fermentation broth with hexane to remove non-polar compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptosporangium sibiricum . The fermentation broth is then subjected to solid-phase extraction and ultra-high-performance liquid chromatography (UHPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Sibiromycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Sibiromycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding properties of pyrrolobenzodiazepines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential as an antitumor agent due to its DNA-binding properties.
Industry: Used in the development of new antibiotics and antitumor drugs
Mechanism of Action
Sibiromycin exerts its effects by binding to the minor groove of DNA, forming an aminal bond between the electrophilic carbon-11 of this compound and the exocyclic nitrogen-2 of a guanine base in double-stranded DNA. This binding causes minimal distortion of the DNA double helix, making it less susceptible to repair by DNA repair proteins. This contributes to the potency of this compound as an antitumor agent .
Comparison with Similar Compounds
- Anthramycin
- Tomaymycin
- Porothramycin
- Sibanomycin
- Abbeymycin
- Chicamycin
- Neothramycins
Comparison: Sibiromycin is unique among pyrrolobenzodiazepines due to its high DNA-binding affinity and potent antitumor properties. The presence of the sibirosamine moiety significantly enhances its DNA-binding affinity compared to other similar compounds like anthramycin and tomaymycin .
Properties
IUPAC Name |
(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGFPHFDFVNLCG-INYQBOQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318295 | |
Record name | Sibiromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12684-33-2 | |
Record name | Sibiromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sibiromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sibiromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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